sEH Inhibition Potency: Sebacoin vs. Structurally Distinct sEH Inhibitors
Sebacoin inhibits soluble epoxide hydrolase (sEH) with an IC50 value of 9.0 ± 0.8 µM, exhibiting a competitive binding mode. This compares to a structurally related inhibitor (designated Compound 2) which shows an IC50 of 10.4 ± 1.1 µM under identical assay conditions [1]. While both compounds share the same macrocyclic backbone, Sebacoin demonstrates approximately 13% greater inhibitory potency. In broader class-level context, Sebacoin provides a moderate-potency starting point compared to highly optimized clinical-stage sEH inhibitors (e.g., GSK2256294 with IC50 in picomolar range), positioning it as a valuable tool compound for mechanistic studies where ultra-high potency is not required and off-target effects of potent inhibitors must be minimized [2].
| Evidence Dimension | sEH inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 9.0 ± 0.8 µM (Competitive binding mode) |
| Comparator Or Baseline | Compound 2: 10.4 ± 1.1 µM |
| Quantified Difference | Sebacoin is 1.15-fold more potent (13.5% lower IC50) |
| Conditions | Human soluble epoxide hydrolase (sEH) enzymatic assay; values reported as mean ± standard deviation |
Why This Matters
For research groups optimizing sEH inhibitor scaffolds, Sebacoin offers a validated baseline potency with well-characterized competitive binding kinetics, enabling rational structure-activity relationship (SAR) studies without the confounding factors associated with sub-nanomolar inhibitors.
- [1] PMC. Table 1: Inhibitory activity of compounds 1 and 2 on sEH. Published 2018-10-31. View Source
- [2] Podolin, P. L. et al. J. Pharmacol. Exp. Ther. 2013, 347(1), 164-174. GSK2256294 sEH inhibitor characterization. View Source
